molecular formula C13H10N4O3 B2869455 (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid CAS No. 923758-13-8

(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid

Cat. No. B2869455
CAS RN: 923758-13-8
M. Wt: 270.248
InChI Key: HOWWDEQVIAKICD-UHFFFAOYSA-N
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Description

“(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid” is a chemical compound used for proteomics research . Its molecular formula is C13H10N4O3 .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The compound incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles .

Scientific Research Applications

Synthesis and Antioxidant Activity

The compound (4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid has been utilized as a key intermediate for the synthesis of a variety of heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These synthesized compounds, especially pyrazole and thiophene derivatives, have demonstrated antioxidant activities comparable to ascorbic acid, highlighting their potential in developing antioxidant agents (El‐Mekabaty, 2015).

Anticancer Activity

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from similar compounds, has shown promising results in anticancer applications. These compounds were tested for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with several exhibiting significant inhibitory activity. Notably, one compound demonstrated potent inhibitory activity with a low half-maximal inhibitory concentration (IC50), suggesting a potential avenue for cancer treatment (Abdellatif et al., 2014).

Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested for their anti-5-lipoxygenase activity, showing potential as anti-inflammatory agents. These compounds exhibited significant inhibitory activity against the 5-lipoxygenase enzyme, which is a key player in the inflammatory process. This research suggests that derivatives of this compound could be used to develop new anti-inflammatory drugs (Rahmouni et al., 2016).

Germination Inhibitory Constituents

Compounds derived from or related to this compound have been isolated from natural sources and identified as germination inhibitory constituents. Such compounds could potentially be applied in agricultural research to control weed germination and growth, highlighting an ecological application beyond the pharmaceutical scope (Oh et al., 2002).

Corrosion Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies revealed that such compounds could effectively prevent acid attack through physical and chemical adsorption on the metal surface, suggesting their application in industries where corrosion resistance is crucial (Lgaz et al., 2020).

properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-11(19)7-16-8-14-12-10(13(16)20)6-15-17(12)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWWDEQVIAKICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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